(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and sulfanylideneimidazolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Methoxy-Substituted Phenyl Intermediate: This involves the reaction of a methoxy-substituted phenol with a suitable reagent to introduce the nitrophenyl group.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with an imidazolidinone derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which (5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Ringer’s Lactate Solution: A mixture used for replacing fluids and electrolytes.
Uniqueness
(5E)-5-({3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H15N3O5S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15N3O5S/c1-25-16-9-12(8-14-17(22)20-18(27)19-14)4-7-15(16)26-10-11-2-5-13(6-3-11)21(23)24/h2-9H,10H2,1H3,(H2,19,20,22,27)/b14-8+ |
InChI Key |
OSMWQQUGIICBAG-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)N2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)N2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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